molecular formula C15H20N4O2 B5468487 3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide

3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide

Cat. No. B5468487
M. Wt: 288.34 g/mol
InChI Key: GSLREJRNCRJRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase (HDAC) enzyme. HDACs are a group of enzymes that remove acetyl groups from histones, leading to the repression of gene expression. JNJ-26854165 has been studied extensively for its potential use in cancer treatment, as well as for its effects on other biological processes.

Mechanism of Action

3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide works by inhibiting the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory effects, as well as effects on neurodegenerative diseases and cardiovascular disease.

Advantages and Limitations for Lab Experiments

3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDAC enzymes, making it a useful tool for studying the role of HDACs in biological processes. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, its effects on other biological processes can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on other biological processes.

Synthesis Methods

3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with 3-chloropropanoic acid to form the intermediate 3-(2-aminobenzimidazol-1-yl)propanoic acid. This intermediate is then reacted with N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine to form the protected amine intermediate. The final step involves the deprotection of the amine using trifluoroacetic acid to yield this compound.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)-N-[(3-hydroxy-3-pyrrolidinyl)methyl]propanamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(3-hydroxypyrrolidin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-14(17-10-15(21)7-8-16-9-15)6-5-13-18-11-3-1-2-4-12(11)19-13/h1-4,16,21H,5-10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLREJRNCRJRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CNC(=O)CCC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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